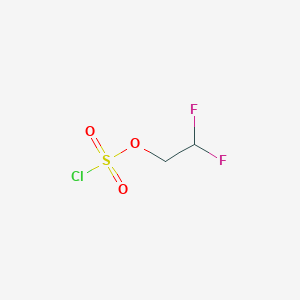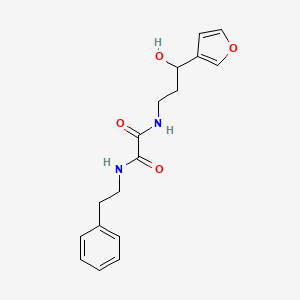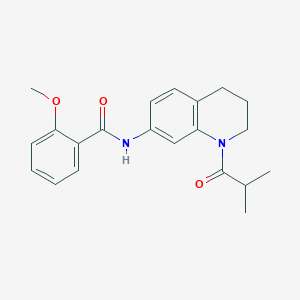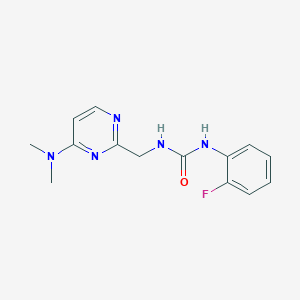
1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2-fluorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2-fluorophenyl)urea is a useful research compound. Its molecular formula is C14H16FN5O and its molecular weight is 289.314. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Supramolecular Chemistry and Dimerization
1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2-fluorophenyl)urea is related to ureidopyrimidinones, which exhibit strong dimerization capabilities via quadruple hydrogen bonding in various solvents. This property is significant in supramolecular chemistry for building complex molecular architectures. The dimerization involves a donor−donor−acceptor−acceptor array of hydrogen bonding sites, indicating potential applications in molecular recognition and self-assembly processes (Beijer et al., 1998).
Sensory Applications
The compound's framework, particularly the ureido-4[1H]-pyrimidinone portion, has been shown to respond sensitively to specific ions such as fluoride and lead. This sensitivity is evident in the disassembly and intercalation within supramolecular structures upon exposure to these ions, suggesting potential uses in sensory applications for environmental monitoring and safety (Yu et al., 2011).
Medicinal Chemistry
In medicinal chemistry, derivatives of the core structure of this compound have been explored for their biological activities. For instance, compounds with similar frameworks have been investigated as inhibitors for receptor tyrosine kinases, which are crucial targets in cancer therapy. The optimization of substituents on the aryl ring of N-aryl-N'-pyrimidin-4-yl ureas has led to the identification of potent inhibitors, demonstrating the therapeutic potential of this chemical class in oncology (Guagnano et al., 2011).
Supramolecular Stability Studies
The stability and lifetime of quadruply hydrogen-bonded dimers related to this compound have been thoroughly investigated. These studies provide insights into the dimerization constants and the pre-exchange lifetimes of the dimers, which are crucial for understanding the dynamics and potential applications of these supramolecular systems in areas like nanotechnology and materials science (Söntjens et al., 2000).
Organometallic and Coordination Chemistry
Research into cyclic urea adducts with organometallic compounds, such as triphenyl-tin and -lead halides, provides valuable information on the coordination chemistry and spectroscopic properties of these complexes. These studies are relevant for understanding the interaction between urea derivatives and metal centers, which can be applied in catalysis, materials science, and the development of new organometallic reagents (Aitken & Onyszchuk, 1985).
Propiedades
IUPAC Name |
1-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-3-(2-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN5O/c1-20(2)13-7-8-16-12(19-13)9-17-14(21)18-11-6-4-3-5-10(11)15/h3-8H,9H2,1-2H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISDIFJIZFKPKFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)CNC(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-chloro-2-methylphenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2860409.png)
![1-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-5,6-dimethylbenzimidazole](/img/structure/B2860411.png)

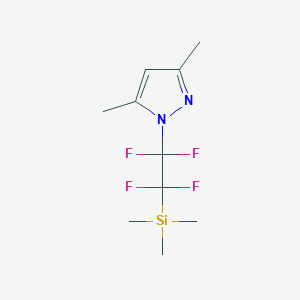
![(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2860420.png)
![7-benzyl-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![2-Chloro-N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)acetamide](/img/structure/B2860423.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2860425.png)

